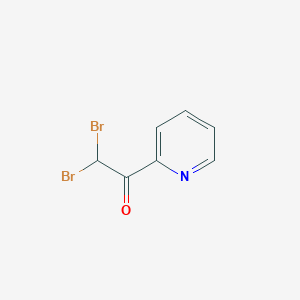
1-(4-bromophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromophenyl group, a hydroxy-methylpropyl chain, and an imidazole ring, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the bromophenyl group and the hydroxy-methylpropyl chain. Common synthetic routes include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves the bromination of a phenyl group using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Hydroxy-Methylpropyl Chain: This can be done through nucleophilic substitution reactions, where the hydroxy-methylpropyl chain is introduced using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-bromophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(4-bromophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-bromophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparaison Avec Des Composés Similaires
1-(4-bromophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide can be compared with other similar compounds, such as:
1-(4-chlorophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide: Similar structure but with a chlorine atom instead of bromine.
1-(4-fluorophenyl)-N-(3-hydroxy-2-methylpropyl)-1H-imidazole-4-carboxamide: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C14H16BrN3O2 |
|---|---|
Poids moléculaire |
338.20 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-N-(3-hydroxy-2-methylpropyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C14H16BrN3O2/c1-10(8-19)6-16-14(20)13-7-18(9-17-13)12-4-2-11(15)3-5-12/h2-5,7,9-10,19H,6,8H2,1H3,(H,16,20) |
Clé InChI |
CUFANFMSDUNNFB-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC(=O)C1=CN(C=N1)C2=CC=C(C=C2)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[6-Nitro-1-(trifluoromethyl)-2,3-dihydro-1-indenyl]oxy]trimethylsilane](/img/structure/B13708336.png)
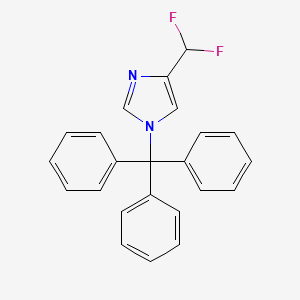
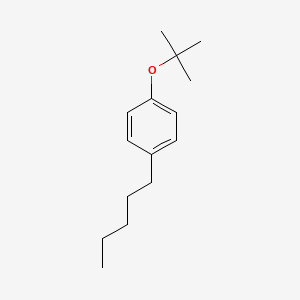

![6-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13708356.png)
![6,6-Dimethyl-6,6a-dihydro-1aH-indeno[1,2-b]oxirene](/img/structure/B13708363.png)

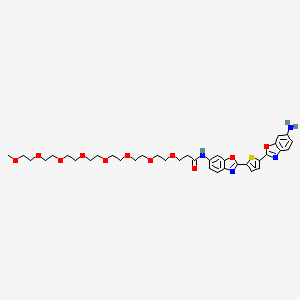
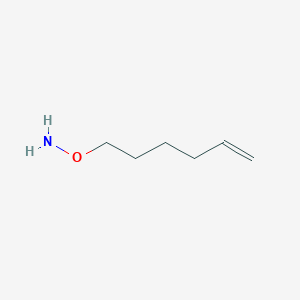
![6-N-[2-(4-aminocyclohexyl)ethyl]-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine](/img/structure/B13708384.png)
![4,6-Dichlorobenzo[d][1,3]dioxole](/img/structure/B13708394.png)


